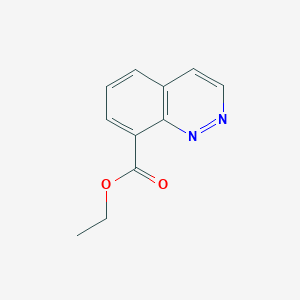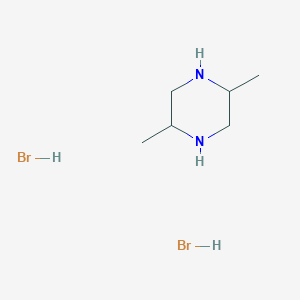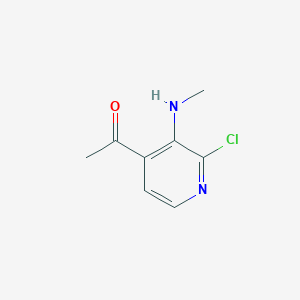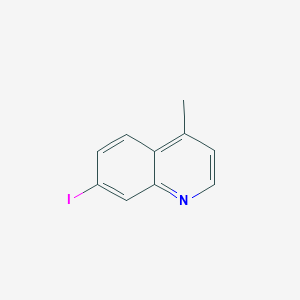
Ethyl cinnoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cinnoline-8-carboxylate is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl cinnoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization and formation of the cinnoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl cinnoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the cinnoline ring to dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, dihydrocinnoline derivatives, and various substituted cinnoline compounds .
Applications De Recherche Scientifique
Ethyl cinnoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: this compound is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl cinnoline-8-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, the compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition can reduce inflammation and tissue damage . Molecular docking studies have shown that the ester function at C-4 of the cinnoline ring is a critical site for binding and activity .
Comparaison Avec Des Composés Similaires
Ethyl cinnoline-8-carboxylate can be compared with other cinnoline derivatives and similar heterocyclic compounds:
Cinnoline Derivatives: Other cinnoline derivatives, such as cinnoline-4-carboxylate and cinnoline-6-carboxylate, exhibit similar biological activities but may differ in their potency and stability.
Quinoline Derivatives: Quinoline and its derivatives share structural similarities with cinnolines but have distinct chemical reactivities and applications.
Isoquinoline Derivatives: Isoquinoline compounds also resemble cinnolines but have a different arrangement of nitrogen atoms in the ring.
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
ethyl cinnoline-8-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-3-4-8-6-7-12-13-10(8)9/h3-7H,2H2,1H3 |
Clé InChI |
ZFPQCKSWWANQGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1N=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)

![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)




![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

